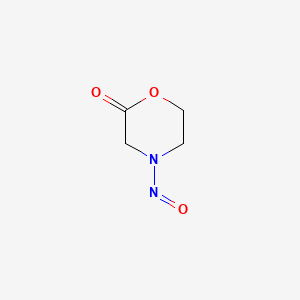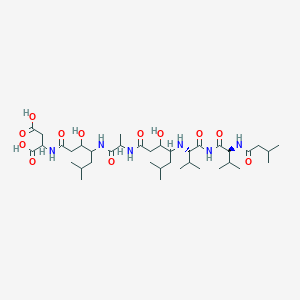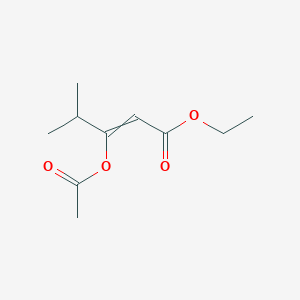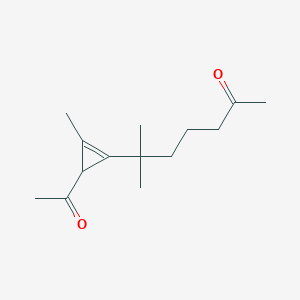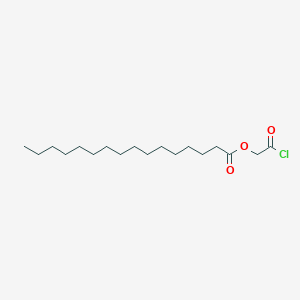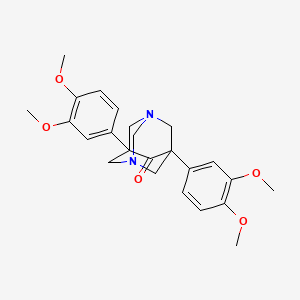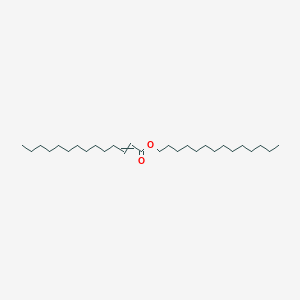
Tetradecyl tetradec-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetradecyl tetradec-2-enoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl tetradec-2-enoate typically involves the esterification reaction between tetradecanoic acid and tetradecanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the final product. The use of continuous flow reactors also enables better control over reaction parameters such as temperature and pressure, which are crucial for optimizing the esterification process.
化学反応の分析
Types of Reactions
Tetradecyl tetradec-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form tetradecanoic acid.
Reduction: Reduction of the ester yields tetradecanol.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
科学的研究の応用
Tetradecyl tetradec-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of tetradecyl tetradec-2-enoate involves its interaction with cellular membranes. The long carbon chain of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, the ester group can undergo hydrolysis to release tetradecanoic acid and tetradecanol, which may have their own biological activities.
類似化合物との比較
Similar Compounds
Tetradecyl acetate: Similar in structure but with an acetate group instead of the tetradec-2-enoate group.
Tetradecyl prop-2-enoate: Another ester with a different alkyl chain length and unsaturation.
Tetradec-2-enal: An aldehyde with a similar carbon chain length but different functional group.
Uniqueness
Tetradecyl tetradec-2-enoate is unique due to its specific ester group and long carbon chain, which confer distinct chemical and physical properties Its ability to integrate into lipid bilayers and affect membrane properties sets it apart from other similar compounds
特性
CAS番号 |
71801-88-2 |
|---|---|
分子式 |
C28H54O2 |
分子量 |
422.7 g/mol |
IUPAC名 |
tetradecyl tetradec-2-enoate |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h24,26H,3-23,25,27H2,1-2H3 |
InChIキー |
YVTOLJVMIWTRRN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)


